(1-Aminocycloheptyl)methanol hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
(1-aminocycloheptyl)methanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c9-8(7-10)5-3-1-2-4-6-8;/h10H,1-7,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZGLTSJKSWYEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(CO)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Significance of Amino Alcohol Scaffolds in Modern Synthetic Chemistry Research
Amino alcohols are a class of organic compounds containing both an amine and an alcohol functional group. This bifunctionality makes them exceptionally valuable building blocks in organic synthesis. The presence of both a nucleophilic amine and a hydroxyl group allows for a diverse range of chemical transformations, enabling the construction of complex molecular frameworks.
One of the most significant applications of amino alcohols is in the synthesis of chiral compounds. Chiral amino alcohols are widely used as resolving agents, chiral auxiliaries, and precursors for chiral ligands in asymmetric catalysis. nih.gov Their ability to induce stereoselectivity is crucial in the preparation of enantiomerically pure pharmaceuticals, where the chirality of a molecule can dramatically influence its pharmacological activity. Many successful drugs, including certain beta-blockers and antiviral agents, incorporate the β-amino alcohol motif. researchgate.netdrugbank.com
Furthermore, the amino alcohol scaffold is a common feature in a variety of natural products and biologically active molecules. This prevalence has inspired chemists to develop numerous synthetic methodologies for their preparation and to incorporate them into novel molecular designs. The development of efficient routes to access a diverse array of chiral fragments derived from amino alcohols is an active area of research. nih.gov
Historical Perspectives on Cycloheptyl Ring Systems in Organic Synthesis
Cycloheptane (B1346806), a seven-membered carbocycle, presents unique conformational challenges and opportunities in organic synthesis. Unlike the well-defined chair conformation of cyclohexane, cycloheptane is a highly flexible ring system with multiple low-energy conformations. The two most stable conformations are the twist-chair and, to a lesser extent, the chair. The energy barrier between these and other conformations, such as the boat and twist-boat, is low, leading to a complex and dynamic conformational landscape. This flexibility can influence the reactivity and selectivity of reactions involving the cycloheptyl ring.
Historically, the synthesis of substituted cycloheptane derivatives has been less explored than that of their five- and six-membered counterparts. This is partly due to the entropic challenges associated with forming medium-sized rings and the complexities of controlling stereochemistry on a flexible scaffold. However, advancements in synthetic methodology, including ring-closing metathesis and other cyclization strategies, have made cycloheptane-containing molecules more accessible.
In recent years, there has been a growing appreciation for the cycloheptyl ring as a design element in medicinal chemistry. Its three-dimensional nature provides a scaffold that can project substituents into diverse regions of chemical space, which can be advantageous for optimizing interactions with biological targets. The conformational flexibility of the cycloheptyl ring can also be beneficial, allowing a molecule to adapt its shape to fit a binding site.
Positioning 1 Aminocycloheptyl Methanol Hydrochloride Within Current Chemical Research Paradigms
Enantioselective and Diastereoselective Synthesis Approaches to this compound
Achieving stereochemical control in the synthesis of (1-Aminocycloheptyl)methanol is paramount, as the biological activity of chiral molecules is often confined to a single stereoisomer. The primary challenge lies in the creation of the C1 quaternary stereocenter, which bears both an aminomethyl and a hydroxyl group. Methodologies to address this include the use of chiral auxiliaries, asymmetric catalysis, and diastereoselective reactions.
Chiral auxiliaries are powerful tools for asymmetric synthesis, wherein a chiral molecule is temporarily incorporated into a substrate to direct a stereoselective transformation. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. wikipedia.org For the synthesis of enantiopure (1-Aminocycloheptyl)methanol, a plausible strategy begins with a prochiral precursor such as cycloheptanecarboxylic acid.
One effective approach involves the use of Evans oxazolidinone auxiliaries. The synthesis could proceed as follows:
Acylation: Cycloheptanecarboxylic acid is converted to its acid chloride and reacted with a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyloxazolidin-2-one) to form an N-acyl oxazolidinone.
Stereoselective Amination: The resulting enolate, generated by a suitable base, can then undergo an electrophilic amination. The steric hindrance provided by the auxiliary directs the incoming electrophilic amine source to one face of the enolate, establishing the chiral quaternary center with high diastereoselectivity.
Reduction and Cleavage: The carbonyl group of the acyl oxazolidinone is then reduced to the primary alcohol, and the chiral auxiliary is subsequently cleaved under hydrolytic conditions to yield the enantiomerically enriched (1-aminocycloheptyl)methanol.
Another strategy employs chiral glycine (B1666218) equivalents for the asymmetric synthesis of α,α-disubstituted amino acids. jagiellonskiecentruminnowacji.pl This methodology could be adapted by using a suitable 1,6-dielectrophile derived from the cycloheptane backbone to alkylate the chiral glycine enolate, forming the seven-membered ring and setting the stereocenter simultaneously.
Table 1: Representative Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Precursor Type | Typical Reaction |
|---|---|---|
| Evans Oxazolidinones | Carboxylic Acids | Stereoselective Alkylation, Aldol (B89426), Amination |
| Pseudoephedrine/Pseudoephenamine | Carboxylic Acids | Stereoselective α-Alkylation |
| Camphorsultam | Carboxylic Acids | Michael Addition, Aldol Reactions |
| (S,S)-Cyclohexane-1,2-diol | β-Keto Esters | Diastereoselective Alkylation |
Asymmetric catalysis offers a more atom-economical approach by using substoichiometric amounts of a chiral catalyst to generate enantiomerically enriched products. Organocatalysis and transition-metal catalysis are the two main pillars of this field.
A highly relevant approach is the one-pot catalytic asymmetric cascade synthesis of complex cycloheptane derivatives using chiral primary amine catalysts (e.g., prolinol derivatives). nih.govresearchgate.net Such cascade reactions can form multiple C-C bonds and stereocenters with excellent stereocontrol (>25:1 d.r. and >98% ee) in a single operation, demonstrating the power of organocatalysis to construct functionalized seven-membered rings.
For the direct synthesis of (1-Aminocycloheptyl)methanol, an asymmetric Strecker reaction on cycloheptanone is a viable route.
Cyanohydrin Formation: Cycloheptanone is reacted with a cyanide source and a chiral catalyst (e.g., a chiral Schiff base or a titanium complex) to form an enantiomerically enriched cyanohydrin.
Nitrile Reduction: The nitrile group of the cyanohydrin is then reduced to a primary amine.
Hydrolysis (if necessary): Subsequent hydrolysis of any intermediates yields the target amino alcohol.
Alternatively, the asymmetric reduction of a precursor ketone, such as an α-aminoketone or an α-hydroxyketone, using a chiral catalyst like a Noyori-type ruthenium complex or a CBS catalyst, can effectively set the stereochemistry of the alcohol center.
Table 2: Asymmetric Catalysis Strategies for Stereocenter Construction
| Catalysis Type | Catalyst Example | Reaction |
|---|---|---|
| Organocatalysis | Chiral Primary Amines (e.g., Prolinol) | Michael Addition, Aldol, Cascade Reactions researchgate.net |
| Organocatalysis | Chiral Phosphoric Acids | [2+4] Cycloadditions mdpi.com |
| Transition Metal | Chiral Ru/Rh-phosphine complexes | Asymmetric Hydrogenation of Ketones/Imines |
| Lewis Acid | Chiral Ti/V Schiff Base Complexes | Asymmetric Strecker/Cyanohydrin Synthesis |
When a stereocenter already exists within the cycloheptane ring, subsequent reactions can be directed by this existing chirality. This substrate-controlled diastereoselectivity is crucial for synthesizing complex derivatives of (1-Aminocycloheptyl)methanol.
The reduction of a cyclic α-amino ketone is a common method for synthesizing vicinal amino alcohols. d-nb.info The stereochemical outcome is highly dependent on the reducing agent and the potential for chelation control. For instance, if a precursor such as 2-amino-2-benzoylcycloheptanone is used, reduction of the ketone can be highly diastereoselective.
Non-chelating reducing agents (e.g., L-Selectride) will typically approach from the less sterically hindered face, leading to one diastereomer.
Chelating reducing agents (e.g., zinc borohydride) can coordinate with both the amine and the carbonyl oxygen, forcing the hydride to attack from a specific face and leading to the opposite diastereomer. This chelation-controlled approach is a reliable method for preparing anti-β-amino alcohols. cabidigitallibrary.org
Nucleophilic additions to cycloheptanone derivatives also exhibit diastereoselectivity. The flexible nature of the seven-membered ring, which exists as a mixture of twist-chair and twist-boat conformations, means that facial selectivity is often less pronounced than in rigid six-membered rings. However, bulky substituents can lock the conformation and enhance the diastereoselectivity of additions.
Table 3: Diastereoselectivity in Hydride Reduction of a Chiral Cycloheptanone Derivative
| Reducing Agent | Control Mechanism | Predominant Diastereomer |
|---|---|---|
| NaBH₄ | Steric Approach (Felkin-Anh) | syn (typically) |
| L-Selectride® | Steric Approach (Bulky Reagent) | syn (often with higher selectivity) |
| Zn(BH₄)₂ | Chelation Control | anti |
| Red-Al® | Chelation/Steric | Varies with substrate |
Regioselective Functionalization of the Cycloheptane Ring in this compound Derivatives
Directing the installation of functional groups to specific positions on a pre-existing cycloheptane ring is a significant synthetic hurdle, particularly at sites remote from existing functionality. C–H functionalization offers a powerful, atom-economical strategy to modify the carbocyclic core without requiring pre-functionalized starting materials.
A state-of-the-art approach for the remote functionalization of seven-membered rings utilizes a "migrating group" strategy. acs.org This photocatalytic method enables the conversion of 1,1-disubstituted acylcycloheptanes into 1,4-disubstituted products with high regioselectivity. The mechanism involves a dynamic kinetic process:
Radical Generation: Reversible hydrogen atom abstraction occurs at multiple sites on the ring.
Acyl Migration: A site-selective 5-exo-trig radical addition to the exocyclic carbonyl group, followed by β-scission, results in the migration of the acyl group.
Product Formation: This sequence effectively transfers the functional handle from the C1 position to the remote C4 position.
This strategy addresses the longstanding challenge of accessing 1,4-substitution patterns on cycloheptanes, which are difficult to achieve via conventional ring-closing methods. acs.org While this method functionalizes a remote position rather than creating the 1,1-disubstituted pattern of the target molecule, it represents a key advancement in controlling regiochemistry on this challenging ring system and is highly relevant for creating complex analogues.
Table 4: Regioselective Remote C-H Functionalization via Acyl Migration acs.org
| 1,1-Disubstituted Substrate (α-substituent) | 1,4-Disubstituted Product | Yield (%) | Regioselectivity (1,4:other) |
|---|---|---|---|
| Fluoro | 1-Fluoro-4-acylcycloheptane | 85 | >15:1 |
| Aryl | 1-Aryl-4-acylcycloheptane | 75 | >15:1 |
| O-acetate | 1-Acetoxy-4-acylcycloheptane | 71 | >15:1 |
| Allyl | 1-Allyl-4-acylcycloheptane | 65 | >15:1 |
Novel Protecting Group Strategies for the Amino and Hydroxyl Functionalities in Complex Syntheses
In the multi-step synthesis of complex molecules derived from (1-Aminocycloheptyl)methanol, the selective protection and deprotection of its amino and hydroxyl groups is critical. jocpr.com The choice of protecting groups (PGs) must be carefully planned to ensure they are stable to a wide range of reaction conditions while being removable without affecting other parts of the molecule. uchicago.edu
Orthogonal protection is a key strategy where multiple protecting groups can be removed selectively under distinct conditions. organic-chemistry.org For (1-Aminocycloheptyl)methanol derivatives, a common orthogonal set would involve:
An acid-labile group for the amine, such as the tert-butyloxycarbonyl (Boc) group, which is readily removed with acids like trifluoroacetic acid (TFA).
A fluoride-labile group for the hydroxyl function, such as a silyl (B83357) ether (e.g., tert-butyldimethylsilyl, TBDMS), which is cleaved by fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF).
This combination allows, for example, the modification of the free hydroxyl group after deprotection while the amine remains protected, or vice-versa. In syntheses resembling solid-phase peptide synthesis (SPPS), the base-labile fluorenylmethyloxycarbonyl (Fmoc) group is often preferred for the amine. iris-biotech.de
Table 5: Protecting Groups for Amino and Hydroxyl Functionalities
| Functional Group | Protecting Group (Abbr.) | Protection Conditions | Deprotection Conditions | Stability |
|---|---|---|---|---|
| Amine | tert-Butyloxycarbonyl (Boc) | Boc₂O, base | Strong Acid (TFA, HCl) | Base, H₂, Nucleophiles |
| Benzyloxycarbonyl (Cbz) | CbzCl, base | H₂, Pd/C (Hydrogenolysis) | Acid, Base (most) | |
| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Fmoc-OSu, base | Base (e.g., Piperidine) | Acid, H₂ | |
| Hydroxyl | tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, imidazole | F⁻ (TBAF), Acid | Base, H₂, Oxidation |
| Benzyl (Bn) | BnBr, NaH | H₂, Pd/C (Hydrogenolysis) | Acid, Base, F⁻ | |
| Acetyl (Ac) | Ac₂O, pyridine | Base (K₂CO₃), Acid | H₂, F⁻ |
Sustainable and Green Chemistry Routes for the Preparation of this compound Analogues
The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. unibo.it Applying these principles to the synthesis of (1-Aminocycloheptyl)methanol analogues involves exploring biocatalysis, flow chemistry, and the use of environmentally benign solvents.
Biocatalysis offers a highly selective and sustainable alternative to traditional chemical methods. Enzymes operate under mild conditions (aqueous media, room temperature) and can provide exquisite stereoselectivity. A potential green route could involve a one-pot, multi-enzyme system: mdpi.com
A transaminase could convert cycloheptanone into (S)- or (R)-1-aminocycloheptanone with high enantiomeric excess, using a simple amine donor.
An alcohol dehydrogenase (ADH) could then reduce the ketone to the corresponding alcohol, with the stereochemical outcome controlled by the choice of ADH.
Flow chemistry provides significant advantages in terms of safety, scalability, and efficiency. By performing reactions in continuous flow reactors, heat and mass transfer are improved, reaction times can be drastically reduced, and hazardous intermediates can be generated and consumed in situ, minimizing risk. A multi-step synthesis of a (1-Aminocycloheptyl)methanol analogue could be telescoped into a continuous flow process, reducing manual handling and solvent use between steps.
Furthermore, replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or 2-methyltetrahydrofuran (B130290) (2-MeTHF) can significantly lower the environmental footprint of the synthesis. sci-hub.se The use of efficient, recyclable catalysts, such as the ceric ammonium (B1175870) nitrate (B79036) mentioned for other cycloheptane ring syntheses, also aligns with green chemistry principles. ekb.eg
Table 6: Comparison of Traditional vs. Green Synthetic Approaches
| Parameter | Traditional Approach | Green Chemistry Approach |
|---|---|---|
| Catalyst | Stoichiometric chiral reagents | Catalytic (Organo-, Bio-, or Metal-catalyst) |
| Solvents | Dichloromethane, Tetrahydrofuran | Water, Ethanol, 2-MeTHF |
| Reaction Conditions | Cryogenic temperatures, inert atmospheres | Mild temperatures and pressures |
| Process | Batch processing with workups | Continuous flow, one-pot enzymatic cascade |
| Waste | High E-Factor (high solvent/reagent waste) | Low E-Factor (minimized waste) |
| Atom Economy | Lower, due to auxiliaries and protecting groups | Higher, especially in catalytic C-H functionalization |
Reactions Involving the Hydroxyl Group: Etherification, Esterification, and Selective Oxidation Pathways
The primary hydroxyl group in (1-Aminocycloheptyl)methanol is a versatile site for chemical modification. Its reactions are characteristic of primary alcohols, including conversion to ethers and esters, and oxidation to carbonyl compounds.
Etherification: The conversion of the hydroxyl group to an ether can be achieved through various methods, most notably the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. Given the presence of the acidic amino hydrochloride, a base is required to first liberate the free amine and then deprotonate the hydroxyl group for the reaction to proceed. Alternative methods, such as reacting the alcohol with an alkylating agent under acidic conditions, can also be employed.
Esterification: The most common method for converting the hydroxyl group to an ester is the Fischer-Speier esterification. masterorganicchemistry.com This acid-catalyzed equilibrium reaction involves heating the amino alcohol with a carboxylic acid. masterorganicchemistry.comchemguide.co.uk The use of the hydrochloride salt of the amino alcohol can serve as the acid catalyst, although additional strong acids like sulfuric acid or tosic acid are often used to drive the reaction. masterorganicchemistry.com The reaction proceeds through protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol, formation of a tetrahedral intermediate, and subsequent elimination of water. youtube.com To favor the formation of the ester product, water is typically removed as it is formed. chemguide.co.uk
| Carboxylic Acid | Catalyst | Reaction Conditions | Product | Typical Yield |
| Acetic Acid | H₂SO₄ (catalytic) | Reflux in excess acid | (1-Aminocycloheptyl)methyl acetate | Good to Excellent |
| Benzoic Acid | TsOH (catalytic) | Toluene, Dean-Stark, Reflux | (1-Aminocycloheptyl)methyl benzoate | Good |
| Propanoic Acid | HCl (from starting material) | Reflux in excess alcohol | (1-Aminocycloheptyl)methyl propanoate | Moderate to Good |
Selective Oxidation Pathways: The selective oxidation of the primary alcohol in (1-Aminocycloheptyl)methanol to an aldehyde or carboxylic acid presents a challenge due to the presence of the nucleophilic amino group. Many common oxidizing agents would react with the amine. Therefore, methods that are chemoselective for alcohols are required. Swern oxidation or the use of Dess-Martin periodinane are suitable for converting the primary alcohol to an aldehyde under mild conditions, minimizing side reactions with the amino group, which would first need to be protected. The selective oxidation of methanol (B129727) is a widely studied industrial process, often employing metal oxide catalysts, which highlights the fundamental chemistry of alcohol oxidation. mdpi.com
Transformations of the Primary Amino Group: Amidation, Alkylation, and Heterocycle Formation
The primary amino group is a potent nucleophile and a key site for derivatization through acylation, alkylation, and condensation reactions.
Amidation: The amino group readily reacts with acylating agents such as acid chlorides or acid anhydrides to form stable amide derivatives. These reactions are typically rapid and high-yielding. The reaction is usually performed in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction, especially when starting from the free amine.
Alkylation: N-alkylation of the primary amino group can introduce one or two alkyl substituents. This can be achieved via nucleophilic substitution with alkyl halides. However, this method often leads to over-alkylation, resulting in a mixture of secondary, tertiary, and even quaternary ammonium salts. Reductive amination offers a more controlled approach for mono-alkylation, where the amino alcohol is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride.
Heterocycle Formation: The 1,2-amino alcohol motif of (1-Aminocycloheptyl)methanol is a valuable precursor for the synthesis of various nitrogen- and oxygen-containing heterocycles. A notable example is the condensation reaction with aldehydes or ketones to form oxazolidine (B1195125) rings. Research on the analogous compound, (1-aminocyclohexyl)methanol, has shown that it condenses with various aldehydes via azeotropic removal of water to yield spiro oxazolidines. acs.org This reaction pathway is directly applicable to the cycloheptyl analogue, providing access to novel heterocyclic systems. Copper-catalyzed reactions of aminoalcohols in methanol can also lead to the formation of 1,3-oxaza-heterocycles. unimi.itresearchgate.net
| Reagent | Product Type | Heterocyclic Ring |
| Formaldehyde | Spiro Oxazolidine | 1-Oxa-4-azaspiro[4.6]undecane |
| Acetone | Spiro Oxazolidine | 2,2-Dimethyl-1-oxa-4-azaspiro[4.6]undecane |
| Benzaldehyde | Spiro Oxazolidine | 2-Phenyl-1-oxa-4-azaspiro[4.6]undecane |
Cycloheptane Ring Modification and Functionalization Reactions
Direct functionalization of the cycloheptane ring in this compound is challenging due to the unactivated C-H bonds of the alkane structure. Such transformations would typically require harsh conditions or specialized catalytic systems that are often incompatible with the existing functional groups. Therefore, modifications to the cycloheptane ring are more commonly achieved by using a pre-functionalized starting material for the synthesis of the amino alcohol itself.
Rearrangement Reactions and Fragmentations Involving the this compound Skeleton
The structure of (1-Aminocycloheptyl)methanol, a 1-amino-1-(hydroxymethyl)cycloalkane, is susceptible to specific types of rearrangement reactions, particularly those involving the formation of a carbocation adjacent to the ring system.
One of the most relevant transformations is the Tiffeneau-Demjanov rearrangement. This reaction typically involves the diazotization of the primary amino group with nitrous acid (e.g., from NaNO₂ and HCl) to form a diazonium salt. This intermediate is unstable and loses nitrogen gas (N₂) to generate a primary carbocation. This carbocation then undergoes a rapid rearrangement through the migration of one of the adjacent ring carbon atoms, leading to a ring-expanded ketone. In the case of (1-Aminocycloheptyl)methanol, this would result in the formation of cyclooctanone. This sequence provides a classic and synthetically useful method for one-carbon ring expansion of cyclic ketones, from which the starting amino alcohol is often derived.
Other cationic rearrangements, such as the Wagner-Meerwein rearrangement, could also be envisioned under strongly acidic conditions that promote the loss of the hydroxyl group as water. msu.edu This would form a primary carbocation, which, similar to the Tiffeneau-Demjanov pathway, would be expected to trigger a ring-expanding rearrangement to a more stable secondary carbocation within an eight-membered ring. msu.edu
Mechanistic Investigations into Key Chemical Transformations of this compound
The mechanisms underlying the transformations of this compound are well-established in organic chemistry.
Fischer Esterification Mechanism: This acid-catalyzed reaction begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol oxygen of (1-Aminocycloheptyl)methanol then acts as a nucleophile, attacking the activated carbonyl carbon. This leads to a tetrahedral intermediate. youtube.com A proton transfer occurs from the newly added hydroxyl group to one of the original hydroxyls, converting it into a good leaving group (water). The tetrahedral intermediate then collapses, reforming the carbonyl double bond and eliminating a molecule of water. A final deprotonation step yields the ester product and regenerates the acid catalyst. masterorganicchemistry.comyoutube.com
Oxazolidine Formation Mechanism: The formation of an oxazolidine from a 1,2-amino alcohol and an aldehyde or ketone proceeds via two key steps. First, the primary amino group performs a nucleophilic attack on the carbonyl carbon of the aldehyde/ketone, forming a hemiaminal intermediate. This intermediate then undergoes dehydration to form an imine (or Schiff base). In the second stage, the hydroxyl group, which is positioned to react intramolecularly, attacks the electrophilic imine carbon. This cyclization step forms the five-membered oxazolidine ring. The entire process is typically reversible and driven to completion by the removal of water.
Tiffeneau-Demjanov Rearrangement Mechanism: The mechanism is initiated by the reaction of the primary amine with nitrous acid to form a diazonium ion. This ion is an excellent leaving group, and its departure as dinitrogen gas (N₂) generates a highly unstable primary carbocation. The key step is the subsequent 1,2-alkyl shift, where a C-C bond from the cycloheptane ring migrates to the carbocationic center. wiley-vch.de This migration occurs concurrently with the loss of N₂, relieving ring strain and forming a more stable carbocation. The process is stereospecific, with the migrating group typically being the one that is anti-periplanar to the C-N bond. The resulting carbocation is then captured by water, leading to a hemiaminal which tautomerizes to the final ring-expanded ketone product.
Stereochemical Investigations and Conformational Analysis of 1 Aminocycloheptyl Methanol Hydrochloride
Chirality and Stereoisomerism in (1-Aminocycloheptyl)methanol (B1373779) Hydrochloride and its Derivatives
(1-Aminocycloheptyl)methanol hydrochloride, in its parent form, is an achiral molecule. The central carbon atom to which both the amino and methanol (B129727) groups are attached is not a stereocenter, as it is bonded to two equivalent methylene (B1212753) groups within the cycloheptane (B1346806) ring. Therefore, the molecule possesses a plane of symmetry that bisects the aminomethanol (B12090428) substituent and the cycloheptane ring, precluding the existence of enantiomers.
Chirality can, however, be introduced into this structure through derivatization. The creation of stereoisomers would be possible under the following conditions:
Substitution on the Cycloheptane Ring: If a substituent is introduced at any position on the cycloheptane ring other than the carbon bearing the aminomethanol group (C1) or the carbon directly opposite to it (C4), the molecule would become chiral. For instance, substitution at C2 would render C1 and C2 as stereocenters, leading to the possibility of diastereomers and enantiomers.
Derivatization of the Amino or Hydroxyl Group: If the amino or hydroxyl group reacts with a chiral reagent, a mixture of diastereomers will be formed. This is a common strategy used in analytical chemistry to determine the enantiomeric purity of chiral amines or alcohols. wikipedia.org
Conformational Analysis of the Cycloheptane Ring System
The seven-membered cycloheptane ring is a highly flexible system characterized by a complex potential energy surface with multiple low-energy conformations. Unlike the well-defined chair conformation of cyclohexane, cycloheptane exists as a dynamic equilibrium of several conformers, primarily belonging to two families: the twist-chair and the twist-boat. researchgate.netresearchgate.net
Identification of Preferred Conformations and Energy Barriers
The most stable conformations of cycloheptane are the twist-chair (TC) and twist-boat (TB). The chair (C) and boat (B) conformations are not energy minima but rather represent transition states for the interconversion between their twisted counterparts. researchgate.net The twist-chair conformation is generally considered to be the global energy minimum, being slightly more stable than the twist-boat.
Computational studies have been employed to determine the relative energies and interconversion barriers of these conformers. The energy difference between the twist-chair and the next lowest energy conformer is relatively small, leading to a fluxional system at room temperature.
| Conformer | Relative Energy (kcal/mol) | Symmetry | Note |
|---|---|---|---|
| Twist-Chair (TC) | 0.0 | C₂ | Global minimum, most stable conformation. |
| Twist-Boat (TB) | ~1.4 | C₂ | Slightly higher in energy than the twist-chair. |
| Chair (C) | ~1.9 | Cₛ | Transition state between twist-chair conformers. |
| Boat (B) | ~2.5 | Cₛ | Transition state between twist-boat conformers. |
Note: The relative energy values are approximate and can vary depending on the computational method used.
Influence of Substituents and Intermolecular Interactions on Ring Conformation
The presence of a gem-disubstituted carbon, as in (1-Aminocycloheptyl)methanol, significantly influences the conformational equilibrium of the cycloheptane ring. Gem-disubstitution can alter the relative energies of the conformers and the barriers to interconversion. researchgate.netnih.govresearchgate.net The bulky (aminomethyl)methanol group will preferentially occupy positions that minimize steric interactions with the rest of the ring. In 1,1-disubstituted cyclohexanes, for comparison, the ring will adopt a conformation that places the larger substituent in an equatorial position to avoid destabilizing 1,3-diaxial interactions. libretexts.orglibretexts.org While the axial/equatorial nomenclature is less defined in the flexible cycloheptane system, similar principles of minimizing steric hindrance apply.
Intermolecular forces, particularly in the solid state, play a crucial role in dictating the observed conformation. X-ray crystallographic studies of cycloheptane derivatives often show the molecule "frozen" in a single conformation that may not be the most stable one in solution or the gas phase. acs.orgaps.org Strong intermolecular interactions, such as hydrogen bonding in the crystal lattice of this compound, can overcome small intrinsic energy differences between conformers.
Intramolecular Hydrogen Bonding and its Role in Defining Conformational Preferences
The (1-Aminocycloheptyl)methanol moiety contains both a hydroxyl group (a hydrogen bond donor) and an amino group (a hydrogen bond donor and acceptor). This arrangement allows for the possibility of intramolecular hydrogen bonding. In the hydrochloride salt form, the ammonium (B1175870) group (-NH3+) is a strong hydrogen bond donor, and the hydroxyl group (-OH) can act as an acceptor.
Advanced Methodologies for Determining Enantiomeric and Diastereomeric Purity in Research Samples
Should chiral derivatives of (1-Aminocycloheptyl)methanol be synthesized, several advanced analytical techniques are available to determine their enantiomeric and diastereomeric purity. bohrium.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR cannot directly distinguish between enantiomers, it is a powerful tool for analyzing diastereomers. Enantiomers can be converted into diastereomers by reaction with a chiral derivatizing agent (CDA) or by complexation with a chiral solvating agent (CSA). rsc.orglibretexts.org
Chiral Derivatizing Agents (CDAs): Reagents like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its analogues react with the amine or alcohol to form a covalent bond, creating a diastereomeric pair with distinct NMR spectra. wikipedia.org The integration of the signals for each diastereomer allows for the calculation of the enantiomeric excess (ee). A three-component system involving 2-formylphenylboronic acid and enantiopure 1,1'-bi-2-naphthol (B31242) (BINOL) is also effective for primary amines. researchgate.netnih.govresearchgate.net
Chiral Solvating Agents (CSAs): These agents, such as enantiopure BINOL derivatives, form transient, non-covalent diastereomeric complexes with the analyte. rsc.org This interaction is sufficient to induce chemical shift differences in the NMR spectrum, allowing for the quantification of each enantiomer. nih.gov
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a cornerstone of purity analysis. This technique uses a stationary phase that is itself chiral. The enantiomers of the analyte form transient diastereomeric complexes with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification. nih.gov Alternatively, the enantiomers can be derivatized with a chiral agent to form diastereomers, which can then be separated on a standard, achiral HPLC column. thieme-connect.de
Gas Chromatography (GC): Similar to HPLC, GC can be used with a chiral stationary phase to separate volatile enantiomers.
X-ray Crystallography: This is the most definitive method for determining the absolute stereochemistry of a chiral molecule. mdpi.commdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of an enantiomerically pure compound, a three-dimensional model of the molecule can be constructed, unambiguously showing the spatial arrangement of its atoms. libretexts.org While powerful, this technique requires the formation of high-quality crystals, which can be a significant challenge.
| Methodology | Principle | Advantages | Limitations |
|---|---|---|---|
| NMR with Chiral Auxiliaries | Conversion of enantiomers into diastereomers with distinct NMR signals. | Rapid analysis, provides structural information. | Requires enantiopurereagent, potential for kinetic resolution. |
| Chiral HPLC/GC | Differential interaction of enantiomers with a chiral stationary phase. | High accuracy and sensitivity, widely applicable. | Requires method development, can be time-consuming. |
| X-ray Crystallography | Direct visualization of the 3D molecular structure. | Provides absolute configuration, unambiguous. | Requires a suitable single crystal, not a quantitative method for ee. |
Applications of 1 Aminocycloheptyl Methanol Hydrochloride in Advanced Organic Synthesis Research
(1-Aminocycloheptyl)methanol (B1373779) Hydrochloride as a Chiral Building Block for Complex Molecule Synthesis
The inherent chirality of (1-Aminocycloheptyl)methanol hydrochloride, when resolved into its enantiopure forms, makes it a powerful tool for the synthesis of complex chiral molecules. nih.govenamine.net The stereodefined arrangement of its functional groups allows for the transfer of chirality to new stereocenters, a fundamental concept in asymmetric synthesis. nih.gov The development of drugs and other bioactive compounds increasingly relies on the use of such chiral building blocks to ensure stereospecific interactions with biological targets. enamine.netbuchler-gmbh.com
The amino alcohol functionality of this compound serves as an excellent scaffold for the synthesis of chiral ligands. These ligands can be coordinated with various transition metals to form catalysts for asymmetric reactions. For instance, the amino and hydroxyl groups can be readily modified to introduce phosphine (B1218219) moieties, creating aminophosphine (B1255530) ligands. researchgate.netresearchgate.net These types of ligands have proven effective in asymmetric hydrogenation reactions, a critical process in the pharmaceutical industry for the production of enantiomerically pure compounds. researchgate.netresearchgate.netnih.gov
The general synthetic approach involves the protection of one functional group while the other is selectively reacted. For example, the amine can be protected to allow for modification of the hydroxyl group, or vice versa. This stepwise functionalization enables the precise construction of ligands with desired steric and electronic properties. The resulting metal complexes can then be employed in a variety of asymmetric catalytic transformations, including hydrogenations, hydroformylations, and carbon-carbon bond-forming reactions. nih.gov
Table 1: Examples of Chiral Ligands and Their Applications
| Ligand Type | Metal | Application | Reference |
| Aminophosphine | Rhodium | Asymmetric Hydrogenation | researchgate.netresearchgate.net |
| Diamine | Rhodium, Iridium | Asymmetric Transfer Hydrogenation | mdpi.com |
| Amino Alcohol | Various | General Asymmetric Catalysis | tcichemicals.com |
The bifunctional nature of this compound makes it a suitable component for the construction of macrocyclic and cage-like architectures. nih.gov Macrocycles are of significant interest in medicinal chemistry due to their ability to bind to challenging protein targets with high affinity and selectivity. nih.gov The cycloheptyl ring of the building block provides a degree of conformational rigidity, which can be advantageous in pre-organizing the macrocyclic structure for binding. nih.gov
The synthesis of these complex structures often involves linking multiple molecules of this compound, or its derivatives, through the formation of amide or ether linkages. Ring-closing metathesis and other modern cyclization techniques can be employed to form the macrocyclic ring. nih.gov The resulting structures can be further functionalized to create compounds with specific biological activities or material properties.
Utilization as a Precursor for Novel Scaffold Development in Academic Research
In academic research, this compound is utilized as a starting point for the development of novel molecular scaffolds. The cycloheptane (B1346806) ring can be expanded, contracted, or functionalized to create a library of diverse structures. These new scaffolds can then be screened for biological activity, leading to the discovery of new lead compounds for drug development.
For example, the amino and hydroxyl groups can serve as handles for the attachment of various pharmacophores. The inherent stereochemistry of the starting material can be used to control the three-dimensional arrangement of these appended groups, which is crucial for their interaction with biological targets.
Role in the Development of New Asymmetric Transformations and Methodologies
The unique reactivity of this compound and its derivatives can be exploited in the development of new asymmetric transformations. Researchers are constantly seeking new methods to create chiral molecules with high efficiency and selectivity. By using this chiral building block as a substrate or a catalyst component, novel synthetic methodologies can be established.
For instance, the development of organocatalysis has opened up new avenues for asymmetric synthesis. Chiral amines and amino alcohols derived from this compound can act as organocatalysts for a variety of reactions, such as aldol (B89426) and Michael additions.
Solid-Phase Synthesis and Combinatorial Chemistry Approaches Employing this compound
This compound is also amenable to solid-phase synthesis techniques. nih.govdtu.dkgoogle.com In solid-phase synthesis, molecules are built up step-by-step on a solid support, which simplifies purification and allows for the rapid generation of large libraries of compounds. luxembourg-bio.comuci.edu The hydroxyl group of this compound can be attached to a resin, and the amino group can then be used as a point for further chemical elaboration. dtu.dk
This approach is particularly useful in combinatorial chemistry, where the goal is to synthesize a large number of structurally related compounds for high-throughput screening. By combining this compound with a variety of other building blocks on a solid support, diverse libraries of compounds can be created to explore new chemical space and identify molecules with desired properties.
Advanced Spectroscopic and Crystallographic Research on 1 Aminocycloheptyl Methanol Hydrochloride
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the molecular structure of a compound in solution. For (1-Aminocycloheptyl)methanol (B1373779) hydrochloride, NMR provides detailed insights into its stereochemistry and the dynamic conformational behavior of the cycloheptyl ring.
Two-dimensional (2D) NMR experiments are instrumental in unambiguously assigning the proton (¹H) and carbon (¹³C) signals of (1-Aminocycloheptyl)methanol hydrochloride. harvard.eduyoutube.com These techniques work by correlating signals within the same nucleus type or between different nuclei, providing connectivity information that is not apparent in one-dimensional (1D) spectra. sdsu.edu
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. sdsu.eduprinceton.edu For the cycloheptyl ring of the title compound, COSY would show correlations between adjacent methylene (B1212753) protons, allowing for the tracing of the ring's carbon backbone.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a homonuclear correlation technique that identifies protons that are close in space, typically within 5 Å. princeton.edu This is particularly useful for determining the stereochemistry and preferred conformation of the cycloheptyl ring by observing through-space interactions between protons on different parts of the ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. sdsu.eduprinceton.edu It is a highly sensitive method for assigning carbon resonances based on their attached, more easily assigned, protons. youtube.com
The following table illustrates the expected ¹H and ¹³C NMR chemical shifts for this compound in a typical solvent like D₂O.
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | COSY Correlations (¹H) | HMBC Correlations (¹³C) |
| 1 | - | ~65.0 | - | H-2, H-7, H-8, -NH₃⁺ |
| 2, 7 | ~1.6-1.8 | ~35.0 | H-3, H-6 | C1, C3, C6 |
| 3, 6 | ~1.4-1.6 | ~25.0 | H-2, H-7, H-4, H-5 | C1, C2, C4, C5, C7 |
| 4, 5 | ~1.5-1.7 | ~28.0 | H-3, H-6 | C2, C3, C6, C7 |
| 8 | ~3.5 | ~68.0 | -NH₃⁺ | C1 |
| -NH₃⁺ | ~7.5 (broad) | - | H-8 | C1 |
Note: This data is illustrative and represents plausible values for educational purposes.
The seven-membered cycloheptyl ring is known for its conformational flexibility. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can provide valuable information about the energy barriers between different ring conformations, such as the chair and boat forms. By analyzing the changes in the line shapes of the NMR signals with temperature, it is possible to determine the rates of conformational exchange and the thermodynamic parameters associated with these processes.
Single-Crystal X-ray Diffraction for Absolute Configuration Determination and Solid-State Structural Analysis
Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. carleton.edu This method provides definitive information on bond lengths, bond angles, and the absolute configuration of chiral centers, as well as insights into how molecules are arranged in the crystal lattice. mun.ca
| Interaction Type | Donor | Acceptor | Typical Distance (Å) |
| Hydrogen Bond | N-H | Cl | ~3.1-3.3 |
| Hydrogen Bond | O-H | Cl | ~3.0-3.2 |
| Hydrogen Bond | N-H | O | ~2.8-3.0 |
Note: This data is illustrative and represents plausible values for educational purposes.
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study as different polymorphs can exhibit different physical properties. researchgate.netrsc.org A systematic search for polymorphs of this compound could be conducted by varying crystallization conditions such as solvent, temperature, and cooling rate. researchgate.net Co-crystallization, the process of forming a crystalline solid with a second molecular component, could also be explored to modify the physicochemical properties of the compound. nih.gov
Vibrational Spectroscopy (Infrared and Raman) for Hydrogen Bonding and Functional Group Environment Studies
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. dtu.dk These techniques are particularly sensitive to the presence of specific functional groups and the nature of hydrogen bonding within the crystal structure.
The key vibrational frequencies for this compound are associated with the O-H, N-H, C-H, C-O, and C-N bonds. The positions and shapes of the O-H and N-H stretching bands in the IR spectrum are particularly informative about the strength and nature of the hydrogen bonding network. Broadened bands in the region of 3400-3200 cm⁻¹ are characteristic of hydrogen-bonded O-H groups, while N-H stretches in the ammonium (B1175870) salt typically appear in the 3200-2800 cm⁻¹ range.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H | Stretching | 3400-3200 (broad) |
| N-H (in -NH₃⁺) | Stretching | 3200-2800 (broad) |
| C-H (cycloheptyl) | Stretching | 2950-2850 |
| C-O | Stretching | 1100-1000 |
| C-N | Stretching | 1250-1020 |
Note: This data is illustrative and represents plausible values for educational purposes.
Chiroptical Spectroscopy (Circular Dichroism and Optical Rotatory Dispersion) for Enantiomeric Purity and Conformational Insights
Chiroptical spectroscopy, which encompasses Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), provides powerful non-destructive techniques for investigating the stereochemical properties of chiral molecules such as this compound. nih.govresearchgate.net These methods are uniquely sensitive to the three-dimensional arrangement of atoms and are therefore indispensable for determining enantiomeric purity and elucidating conformational details in solution. egyankosh.ac.in
Determination of Enantiomeric Purity
Circular dichroism is the differential absorption of left- and right-circularly polarized light by a chiral molecule. ntu.edu.sgcreative-proteomics.com Enantiomers, being non-superimposable mirror images, interact with circularly polarized light in an equal but opposite manner. Consequently, the CD spectrum of one enantiomer will be a mirror image of the other. A racemic mixture, containing equal amounts of both enantiomers, will be CD-silent as the opposing signals cancel each other out. researchgate.net
This principle forms the basis for a highly accurate method of determining enantiomeric purity or enantiomeric excess (ee). The magnitude of the CD signal at a specific wavelength is directly proportional to the concentration difference between the two enantiomers. chromatographytoday.com For this compound, by measuring the CD signal of a sample and comparing it to the signal of a pure enantiomeric standard, the enantiomeric excess can be quantified. A calibration curve can be constructed by plotting the CD signal intensity against known enantiomeric compositions.
Hypothetical Research Findings: In a study focusing on the enantiomeric purity of a batch of (R)-(1-Aminocycloheptyl)methanol hydrochloride, CD spectroscopy could be employed. The primary electronic transition suitable for analysis would likely be the n→σ* transition of the amino group chromophore in the far-UV region. A hypothetical calibration is detailed in the table below, measuring the molar ellipticity [θ] at a wavelength maximum (λmax) of 210 nm.
Table 1: Interactive Data Table of Enantiomeric Excess vs. Molar Ellipticity for (R)-(1-Aminocycloheptyl)methanol Hydrochloride
| Enantiomeric Excess (% ee of R-enantiomer) | Molar Ellipticity [θ] at 210 nm (deg·cm²·dmol⁻¹) |
| 100 | +500 |
| 90 | +450 |
| 75 | +375 |
| 50 | +250 |
| 25 | +125 |
| 0 (Racemate) | 0 |
| -50 (50% ee of S-enantiomer) | -250 |
| -100 (100% ee of S-enantiomer) | -500 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the principles of enantiomeric purity determination via CD spectroscopy.
Conformational Insights from CD and ORD
The seven-membered cycloheptane (B1346806) ring of this compound is conformationally flexible, capable of existing in several low-energy forms, primarily in the twist-chair (TC) and twist-boat (TB) families. researchgate.netbiomedres.us The precise geometry and orientation of the aminomethyl (-CH₂NH₂) and hydroxyl (-OH) substituents at the C1 position will differ in each conformer. Chiroptical techniques are exceptionally sensitive to these subtle conformational changes. egyankosh.ac.inlibretexts.org
The observed CD or ORD spectrum of a flexible molecule is the population-weighted average of the intrinsic spectra of all contributing conformers in equilibrium. mdpi.com The sign and magnitude of the Cotton effect—the characteristic change in optical rotation in the vicinity of an absorption band in an ORD spectrum—are directly related to the spatial arrangement of the chromophore and its surrounding chiral environment. numberanalytics.comjasco-global.com
Detailed Research Findings: Advanced research would involve a combined experimental and theoretical approach. Experimental CD and ORD spectra would be recorded under various conditions (e.g., different solvents, temperatures) to observe shifts in conformational equilibria. Concurrently, theoretical calculations, such as time-dependent density functional theory (TD-DFT), would be used to predict the chiroptical properties for various stable conformers of this compound. acs.orgpsu.edu
For instance, the orientation of the aminomethyl group (axial vs. equatorial-like) in a twist-chair conformation would significantly influence the observed Cotton effect. By comparing the experimentally measured spectra with the theoretically calculated spectra for each potential conformer, it is possible to deduce the predominant solution-state conformation.
Table 2: Interactive Data Table of Hypothetical Calculated Chiroptical Properties for Major Conformers of (R)-(1-Aminocycloheptyl)methanol Hydrochloride
| Conformer | Relative Energy (kcal/mol) | Calculated λmax (nm) | Calculated Rotational Strength (R) (10⁻⁴⁰ cgs) | Predicted Cotton Effect Sign (ORD) |
| Twist-Chair (TC1) - Axial NH₂ | 0.00 | 208 | +5.8 | Positive |
| Twist-Chair (TC2) - Equatorial NH₂ | 0.45 | 212 | +2.1 | Positive |
| Twist-Boat (TB1) - Axial-like NH₂ | 1.20 | 205 | -3.5 | Negative |
| Twist-Boat (TB2) - Equatorial-like NH₂ | 1.55 | 215 | +0.9 | Positive |
Note: The data in this table is hypothetical, based on theoretical principles. It illustrates how computational chemistry can be used to correlate specific conformations with chiroptical data. "R" represents the rotational strength, a key parameter in theoretical CD calculations.
Theoretical and Computational Chemistry Studies of 1 Aminocycloheptyl Methanol Hydrochloride
Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure and predicting the reactivity of molecules. For (1-Aminocycloheptyl)methanol (B1373779) hydrochloride, these methods could theoretically be used to determine optimized molecular geometry, electronic properties like HOMO-LUMO energy gaps, and molecular electrostatic potential maps. Such calculations would provide insights into the molecule's stability and potential sites for chemical reactions. However, a dedicated search of scientific literature did not yield any studies that have performed these specific calculations on (1-Aminocycloheptyl)methanol hydrochloride.
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, including conformational changes and interactions with solvents. An MD study of this compound would be invaluable for understanding its flexibility, the stability of different conformers of the cycloheptyl ring, and how it behaves in an aqueous environment. This would shed light on its solubility and interactions at a molecular level. At present, no specific molecular dynamics simulation studies for this compound have been published.
Computational Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods are often used to predict spectroscopic parameters such as NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra. These theoretical spectra can then be compared with experimental data to confirm the molecule's structure. While this is a common practice in chemical research, no computational studies predicting the spectroscopic parameters of this compound are available in the current body of scientific literature.
Modeling of Chemical Reaction Mechanisms and Transition States Involving this compound
Theoretical modeling can be used to elucidate the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. This would be useful for understanding the synthesis or degradation pathways of this compound. As with the other areas of computational study, there is no published research that models reaction mechanisms involving this specific compound.
Rational Design of Novel Derivatives Based on Computational Analysis and Structure-Property Relationships
Computational analysis is a cornerstone of modern drug discovery and materials science, allowing for the rational design of new derivatives with improved properties. By understanding the structure-property relationships of this compound through computational models, researchers could theoretically design new molecules with enhanced efficacy or desired characteristics. This area of research remains unexplored for this compound, as no foundational computational studies are available to guide such design efforts.
Emerging Research Areas and Future Perspectives for 1 Aminocycloheptyl Methanol Hydrochloride
Potential Applications in Materials Science Research, e.g., as a Monomer or Cross-linking Agent for Specialized Polymers
The bifunctional nature of (1-aminocycloheptyl)methanol (B1373779), possessing both a nucleophilic amine and an alcohol group, makes it a compelling candidate as a monomer for condensation polymerization. oup.comlibretexts.org Condensation polymers, such as polyamides and polyesters, are formed by the reaction between two different functional groups with the elimination of a small molecule like water. libretexts.org (1-Aminocycloheptyl)methanol could theoretically react with dicarboxylic acids or their derivatives (e.g., diacyl chlorides) to create novel hybrid polymers, such as poly(ester-amide)s.
The incorporation of the bulky and non-planar cycloheptyl ring into the polymer backbone is expected to impart distinct physical properties. Unlike linear aliphatic chains, cyclic structures can restrict chain mobility, potentially leading to polymers with higher glass transition temperatures (Tg) and enhanced thermal stability. researchgate.net Furthermore, the non-symmetrical nature of the cycloheptyl group could disrupt chain packing, resulting in amorphous polymers with good solubility in organic solvents. researchgate.net These characteristics are desirable in applications requiring high-performance engineering plastics or specialty coatings.
As a cross-linking agent, the primary amine group of (1-aminocycloheptyl)methanol is a prime target for reaction with various chemical cross-linkers. creative-proteomics.comnih.gov In polymer networks, cross-linking is crucial for improving mechanical strength, thermal stability, and solvent resistance. nih.gov The compound could be incorporated into a polymer matrix and subsequently cross-linked using agents that react with amines, such as glutaraldehyde (B144438) or N-hydroxysuccinimide (NHS) esters. nih.govcreative-biolabs.com This would create a durable, three-dimensional network suitable for applications in hydrogels, composites, or thermosetting resins.
| Application Area | Role of Compound | Potential Polymer Type | Anticipated Properties |
|---|---|---|---|
| Monomer Synthesis | AB-type monomer | Poly(ester-amide)s | High thermal stability, amorphous nature, improved solubility researchgate.net |
| Network Formation | Cross-linking agent | Cross-linked hydrogels, thermosets | Enhanced mechanical strength, chemical resistance nih.gov |
| Polymer Modification | Pendant functional group | Functionalized Polysiloxanes or Polyacrylates | Site for further chemical modification, altered surface properties mdpi.com |
Exploration of Novel Catalytic Roles for (1-Aminocycloheptyl)methanol Hydrochloride Derivatives
Chiral 1,2-amino alcohols are a privileged class of compounds that serve as highly effective ligands in asymmetric catalysis. nih.govrsc.org The nitrogen of the amine and the oxygen of the alcohol can coordinate to a metal center, forming a stable five-membered chelate ring. This coordination creates a rigid and well-defined chiral environment around the metal, enabling high stereoselectivity in catalytic transformations. alfa-chemistry.com
Derivatives of (1-aminocycloheptyl)methanol are prime candidates for exploration as new chiral ligands. The compound itself is a 1,2-amino alcohol, and its synthesis from achiral precursors could be adapted to produce enantiomerically pure forms. These chiral derivatives could be employed as ligands for transition metals (e.g., rhodium, ruthenium, chromium) in a variety of asymmetric reactions. westlake.edu.cnmdpi.com Potential applications include the asymmetric transfer hydrogenation of ketones and imines, or the enantioselective addition of organometallic reagents to aldehydes. rsc.orgmdpi.com The bulky cycloheptyl backbone could influence the steric environment of the catalytic pocket, potentially leading to unique selectivity profiles compared to existing amino alcohol ligands.
Furthermore, primary amines themselves can act as organocatalysts, often mediating reactions through the formation of enamine or iminium ion intermediates. rsc.org Research could explore the use of (1-aminocycloheptyl)methanol and its derivatives as catalysts in reactions such as asymmetric aldol (B89426) or Michael additions.
| Catalysis Type | Role of Derivative | Example Reaction | Potential Metal Center |
|---|---|---|---|
| Transition Metal Catalysis | Chiral Ligand | Asymmetric Transfer Hydrogenation mdpi.com | Ruthenium (Ru), Rhodium (Rh) |
| Transition Metal Catalysis | Chiral Ligand | Enantioselective Addition to Aldehydes rsc.org | Zinc (Zn), Titanium (Ti) |
| Organocatalysis | Primary Amine Catalyst | Asymmetric Aldol Reaction rsc.org | N/A (Metal-free) |
Integration of this compound into Bio-conjugation and Chemical Biology Tool Development
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a fundamental technique in chemical biology. thermofisher.com It is used to create tools for studying biological processes, such as fluorescently labeled proteins or antibody-drug conjugates. researchgate.net The most common targets for bioconjugation on proteins are the primary amines found on lysine (B10760008) side chains and the N-terminus. thermofisher.com
This compound provides a reactive primary amine that can be readily conjugated to biomolecules using a wide array of amine-reactive crosslinkers, such as NHS esters or isocyanates. creative-proteomics.com This allows the compound to function as a novel chemical tool or scaffold. For example, it could be used as a linker molecule. After conjugation to a protein via its amine group, the free hydroxyl group provides a secondary handle for attaching other molecules of interest, such as fluorophores, affinity tags, or small-molecule drugs.
The cycloheptyl ring offers a rigid, non-natural, and sterically defined spacer arm, which can be advantageous in probe design by holding the attached molecule at a fixed distance from the biomolecule. researchgate.netnih.gov Such rigid scaffolds can be valuable in studying protein-protein interactions or mapping enzyme active sites. The introduction of this unique cycloalkane structure into biological systems represents a promising avenue for developing novel chemical biology tools. researchgate.net
Development of Advanced Analytical Methodologies for Complex Chemical Systems Containing the Compound
As (1-aminocycloheptyl)methanol and its derivatives find use in the aforementioned areas, the need for robust analytical methods for their detection, quantification, and separation will become critical. The development of such methodologies presents a research area in itself. Given the compound's structure, chromatographic techniques are expected to be the primary analytical tool.
High-performance liquid chromatography (HPLC) and gas chromatography (GC) would be suitable for its analysis. hp.gov.in For chiral derivatives, enantioselective separation would be necessary. This can be achieved using chiral stationary phases (CSPs), particularly those based on cyclodextrins, which are known to effectively separate chiral cycloalkane derivatives through host-guest inclusion complexes. researchgate.netmdpi.com Research in this area would focus on optimizing separation conditions, such as the choice of mobile phase, column temperature, and the specific type of CSP, to achieve high resolution of enantiomers.
For quantification in complex matrices, such as polymer digests or reaction mixtures, hyphenated techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) would be essential. These methods would provide the sensitivity and selectivity required to identify and quantify the compound and its reaction products at low concentrations.
Interdisciplinary Research at the Interface of Organic Chemistry and Emerging Scientific Fields
The future potential of this compound lies at the crossroads of traditional organic chemistry and other scientific disciplines. solubilityofthings.com Its applications require a multidisciplinary approach, blending synthetic organic chemistry with materials science, catalysis, and chemical biology.
Organic Chemistry & Materials Science: The design and synthesis of novel polymers based on this monomer is a clear intersection of these fields. Research would involve not only the polymerization reactions but also the detailed characterization of the resulting materials' physical and thermal properties. wepub.org
Organic Chemistry & Catalysis: Developing new chiral ligands from (1-aminocycloheptyl)methanol for asymmetric synthesis requires a deep understanding of both organic synthesis (to prepare the ligands) and organometallic chemistry (to study their catalytic behavior). researchgate.net
Organic Chemistry & Chemical Biology: The integration of this compound into bioconjugation strategies to create new molecular probes is a prime example of how synthetic organic molecules can be used to investigate complex biological systems. nih.gov
Ultimately, the trajectory for this compound is one of enabling innovation across multiple fields. Its value will be demonstrated not just as a standalone chemical, but as a fundamental building block that allows researchers in diverse areas to construct more complex and functional molecular systems.
Q & A
Q. What are the recommended methods for synthesizing (1-Aminocycloheptyl)methanol hydrochloride, and how can purity be ensured during purification?
Synthesis typically involves cyclization of precursor amines followed by hydrochlorination. For purification, recrystallization using methanol or ethanol is common. Thin-layer chromatography (TLC) with silica gel R1 and mobile phases like ethyl acetate/glacial acetic acid/HCl/water (11:7:1:1) can monitor purity . Gas chromatography (GC) with hydrogen flame-ionization detectors and polyethylene glycol columns (30 m × 0.32 mm) is advised for final purity validation .
Q. How should researchers characterize the structural integrity of this compound?
Combine spectroscopic techniques:
Q. What analytical techniques are suitable for routine purity assessment?
- TLC : Use triketohydrindene/cadmium spray to detect amino groups; impurities should not exceed 0.05% .
- GC : Optimize with helium carrier gas (25 cm/s flow rate) and temperature gradients (50°C to 220°C at 5°C/min) for baseline separation of degradation products .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound?
Design a factorial study to test solubility under varying pH, temperature, and solvent systems (e.g., aqueous HCl vs. methanol). Use high-performance liquid chromatography (HPLC) with UV detection to quantify dissolved fractions. Compare results against published data, accounting for batch-specific impurities (e.g., residual solvents) .
Q. What strategies are effective for impurity profiling in batch-to-batch consistency studies?
- LC-MS/MS : Identify trace impurities (e.g., cyclopropane analogs or hydroxylated byproducts) with m/z thresholds <1% of the main peak .
- Stability-indicating assays : Stress samples under heat, light, and humidity; monitor degradation via GC or TLC .
- Reference standards : Use certified impurities like 2-aminobutanol HCl for cross-validation .
Q. How can computational methods optimize chromatographic separation of enantiomers or diastereomers?
Apply factorial design to model mobile phase variables (e.g., pH, methanol concentration, ion-pair reagents). Software like DryLab or ACD/Labs can predict retention times and resolution. Validate with experimental runs using fused silica columns and gradient elution .
Q. What methodologies assess the compound’s potential in enzyme inhibition or antiviral activity?
- In vitro assays : Test against target enzymes (e.g., viral polymerases) using kinetic assays (IC determination).
- Structure-activity relationship (SAR) : Compare analogs (e.g., cyclopropane or cyclohexanol derivatives) to identify critical functional groups .
- Molecular docking : Simulate binding interactions with proteins using software like AutoDock Vina .
Q. How should stability studies be designed for long-term storage recommendations?
- Forced degradation : Expose samples to 40°C/75% RH for 6 months. Monitor via HPLC for hydrolysis or oxidation products.
- Container compatibility : Test glass vs. polymer packaging under inert atmospheres to prevent moisture uptake .
Data Analysis and Validation
Q. What statistical approaches validate analytical method robustness for regulatory compliance?
Q. How can researchers address discrepancies in biological activity data across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
